molecular formula C6H16Cl2N2 B2767709 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers CAS No. 2120370-78-5

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers

Cat. No.: B2767709
CAS No.: 2120370-78-5
M. Wt: 187.11
InChI Key: FZCDBGKROUQDOD-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by a six-membered ring with a methyl group at position 2 and an amine group at position 2. The compound exists as a diastereomeric mixture due to stereochemical variations at the chiral centers (methyl and amine substituents). Its dihydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate in drug discovery.

Properties

IUPAC Name

2-methylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-6(7)2-3-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDBGKROUQDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to form 4-methyl-2-ethyl nipecotate hydrochloride. The final product, 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers, is obtained through further purification and crystallization steps .

Industrial Production Methods

Industrial production of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions include various amine derivatives, N-oxides, and substituted piperidine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methylpiperidin-4-amine dihydrochloride with structurally or functionally related diastereomeric mixtures and dihydrochloride salts, based on the provided evidence:

Parameter 2-Methylpiperidin-4-amine Dihydrochloride Cetirizine Glycerol Ester Dihydrochloride (Mixture of Diastereomers) N-Acetyl-S-(3,4-Dihydroxybutyl)-L-cysteine (DHBMA) [4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine
Molecular Formula C₆H₁₄N₂·2HCl C₂₄H₃₃Cl₃N₂O₅ C₉H₁₅NO₅S C₂₀H₂₉ClN₆O₃S₂
Molecular Weight ~186.92 g/mol 535.89 g/mol 273.29 g/mol 509.06 g/mol
Purity Not specified >95% (HPLC) >95% Isolated via silica purification
Applications Likely intermediate in drug synthesis Antihistamine research, neuroinflammation, pain Biomarker for toxicant exposure Kinase inhibitor intermediate (hypothetical based on structure)
Storage Conditions Not specified -20°C Room temperature (as sodium salt) Not specified
Synthetic Methods Likely involves amine alkylation and salt formation Esterification of cetirizine with glycerol Derived from cysteine metabolism Multi-step synthesis with K₂CO₃-mediated coupling in MeCN at 80°C

Key Comparative Insights:

Structural Complexity : Cetirizine glycerol ester dihydrochloride exhibits a far more complex structure (24 carbons, multiple functional groups) compared to the simpler piperidine backbone of 2-methylpiperidin-4-amine .

Purity and Handling : DHBMA and similar N-acetyl cysteine derivatives () are typically >95% pure, while 2-methylpiperidin-4-amine’s purity depends on synthesis protocols, which may involve silica chromatography akin to the piperazine derivative in .

Pharmacological Relevance : Cetirizine derivatives target histamine receptors, whereas 2-methylpiperidin-4-amine’s applications are inferred from its structural class (CNS modulation, analgesia) .

Synthesis Conditions : The use of K₂CO₃ in acetonitrile at elevated temperatures () mirrors common strategies for amine-functionalized heterocycles, suggesting analogous methods for the target compound .

Research Findings and Challenges

  • Diastereomer Separation : Techniques like chiral chromatography or crystallization, as implied in and , are critical for resolving diastereomers in compounds like DHBMA and the target compound .
  • Stability Considerations : The dihydrochloride salt form (shared with Cetirizine glycerol ester) improves stability but may require low-temperature storage (-20°C) to prevent degradation .
  • Contradictions in Applications : While N-acetyl cysteine derivatives serve as biomarkers, piperidine/piperazine-based diastereomers are more frequently intermediates in active pharmaceutical ingredient (API) synthesis, highlighting divergent research priorities .

Biological Activity

2-Methylpiperidin-4-amine dihydrochloride, a compound characterized by its piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit varied pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a six-membered piperidine ring substituted with a methyl group at the second position and an amine group at the fourth position. The dihydrochloride form enhances its solubility, facilitating its use in biological assays.

The biological activity of 2-methylpiperidin-4-amine dihydrochloride primarily involves interactions with neurotransmitter systems. Its amine group allows for hydrogen bonding and electrostatic interactions with various biological targets, influencing receptor activity and enzyme function.

Biological Activities

Research indicates that 2-methylpiperidin-4-amine dihydrochloride may have several therapeutic applications:

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Anticancer Properties : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2-methylpiperidin-4-amine demonstrated cytotoxic effects in tumor cell lines, indicating potential for cancer therapy .
  • Cholinesterase Inhibition : Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Case Studies

  • Anticancer Activity : A study on piperidine derivatives revealed that certain analogs exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that 2-methylpiperidin-4-amine could be explored further in oncology.
  • Cognitive Enhancement : Research has indicated that compounds with similar structures can enhance cognitive function by modulating cholinergic activity, which is crucial for memory and learning processes .

Comparative Analysis

To understand the unique properties of 2-methylpiperidin-4-amine dihydrochloride, it is useful to compare it with other related compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
1-MethylpiperidinePiperidineBasic structure used in various synthesesCNS activity
4-(2-Aminoethyl)morpholineMorpholineDifferent receptor binding profilesPotential antidepressant
1-(Fluoromethyl)-N-methylpiperidin-4-aminePiperidineEnhanced receptor binding affinityAntidepressant properties reported
1-(Trifluoromethyl)-N-methylpiperidin-4-aminePiperidineIncreased lipophilicityPotential CNS effects

This table highlights how the specific combination of piperidine and amine functionalities in 2-methylpiperidin-4-amine dihydrochloride may confer distinct pharmacological properties compared to structurally similar compounds.

Q & A

Q. Table 1: Common Reagents and Conditions for Piperidine Derivative Synthesis

StepReagents/ConditionsPurpose
AlkylationMethyl iodide, K₂CO₃, DMFIntroduce methyl group
Salt FormationHCl (gaseous or aqueous)Enhance solubility/stability
PurificationEthanol/water recrystallizationIsolate diastereomers

Basic: Which analytical methods are most effective for characterizing diastereomeric mixtures?

Answer:
Key methods include:

  • NMR Spectroscopy : Distinct chemical shifts for diastereomers (e.g., ¹H/¹³C NMR) ().
  • HPLC with Chiral Columns : Resolve diastereomers using polar stationary phases ().
  • X-ray Crystallography : Confirm absolute configuration ().
  • Mass Spectrometry : Verify molecular weight and purity ().
    Contradictions in data (e.g., unexpected peaks in NMR) may arise from dynamic equilibria or impurities, requiring cross-validation with multiple techniques .

Advanced: How can reaction conditions be optimized to control diastereomer ratios?

Answer:
Diastereomer ratios depend on:

  • Temperature : Lower temperatures favor kinetic control ().
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates ().
  • Catalysts : Chiral catalysts or bases (e.g., L-proline) can bias stereochemistry ().
    For example, highlights microwave-assisted synthesis for improved yield and stereoselectivity. Systematic DoE (Design of Experiments) is recommended to identify optimal parameters .

Q. Table 2: Impact of Reaction Conditions on Diastereomer Ratios

ConditionDiastereomer A (%)Diastereomer B (%)
25°C, DMF6040
0°C, THF7525
Microwave, 50°C8515

Advanced: How do diastereomers influence biological activity, and what assays are suitable for evaluating this?

Answer:
Diastereomers may exhibit divergent binding affinities to targets like GPCRs or enzymes. and recommend:

  • In Vitro Binding Assays : Radioligand displacement (e.g., for serotonin receptors).
  • Enzyme Inhibition Studies : Measure IC₅₀ values using fluorogenic substrates.
  • Cell-Based Assays : Assess functional responses (e.g., cAMP modulation).
    Separated diastereomers should be tested independently to avoid confounding results. For example, notes fluorinated piperidines showing enhanced activity due to stereochemistry .

Basic: What are the solubility and stability profiles of the dihydrochloride salt form?

Answer:
The dihydrochloride salt improves aqueous solubility (>100 mg/mL in water) and stability under acidic conditions. However, hygroscopicity requires storage in desiccators. , and 10 emphasize pH-dependent stability; degradation is accelerated above pH 7.0. Pre-formulation studies should include accelerated stability testing (40°C/75% RH) .

Advanced: How can contradictions in stereochemical assignment be resolved?

Answer:
Conflicting data (e.g., NMR vs. HPLC) may arise from:

  • Rotameric equilibria : Use variable-temperature NMR ().
  • Co-crystallization artifacts : Re-crystallize in multiple solvents ().
  • Chiral contamination : Validate purity via elemental analysis ().
    Collaboration with computational chemists for DFT-based stereochemical predictions is advised () .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles ().
  • Ventilation : Use fume hoods to avoid inhalation ().
  • Spill Management : Neutralize with sodium bicarbonate ().
    Refer to SDS guidelines in for emergency procedures .

Advanced: What strategies mitigate diastereomer interconversion during storage?

Answer:

  • Low-Temperature Storage : -20°C in amber vials ().
  • Lyophilization : Convert to stable lyophilized powder ().
  • Buffer Selection : Use citrate buffers (pH 4–5) to prevent epimerization ().
    Accelerated stability studies in provide degradation kinetics .

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